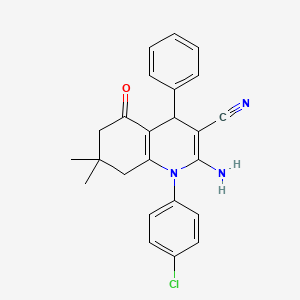![molecular formula C21H14BrN3O4 B11543998 4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11543998.png)
4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves a multi-step process. One common method includes the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methyl-4-bromoaniline in an ethanolic solution. The mixture is stirred and heated for about an hour, resulting in the formation of a yellow solid, which is then filtered, washed, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
科学的研究の応用
4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved often include signal transduction mechanisms and metabolic processes .
類似化合物との比較
Similar Compounds
Uniqueness
What sets 4-bromo-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol apart from similar compounds is its combination of functional groups, which provides unique chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions and reactions are required.
特性
分子式 |
C21H14BrN3O4 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
4-bromo-2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H14BrN3O4/c1-12-4-2-3-5-16(12)21-24-17-10-15(6-7-19(17)29-21)23-11-13-8-14(22)9-18(20(13)26)25(27)28/h2-11,26H,1H3 |
InChIキー |
PSGSCAWEVYANKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)
![5-(allyloxy)-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B11543924.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543930.png)
![2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543938.png)


![N-({N'-[(E)-{4-[(4-Methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11543964.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B11543977.png)
![(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B11543991.png)
![N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543992.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11543995.png)
![N-[4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B11543997.png)
![(4E)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11544003.png)
![Benzyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11544004.png)
